1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride SB-200646 is a dual antagonist of the serotonin (5-HT) receptor subtypes 5-HT2C (Ki = 125 nM in isolated rat cortex) and 5-HT2B (pA2 = 7.5 in rat stomach fundus preparations). It is selective for 5-HT2C and 5-HT2B over 5-HT1A, 5-HT2A, 5-HT1D, 5-HT3, benzodiazepine, GABAA, α1-, α2A-, α2B-, β1-, and β2-adrenergic, dopamine D1 and D2, and histamine H1 receptors (Kis = >10 µM for all). SB-200646 (20 and 40 mg/kg) reverses mCPP-induced hypophagia and decreases in social interaction time, indicating anxiolytic-like behavior, in rats.
5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo.
Brand Name: Vulcanchem
CAS No.: 143797-62-0
VCID: VC0004349
InChI: InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H
SMILES: CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride

CAS No.: 143797-62-0

Cat. No.: VC0004349

Molecular Formula: C15H15ClN4O

Molecular Weight: 302.76 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride - 143797-62-0

Specification

Description SB-200646 is a dual antagonist of the serotonin (5-HT) receptor subtypes 5-HT2C (Ki = 125 nM in isolated rat cortex) and 5-HT2B (pA2 = 7.5 in rat stomach fundus preparations). It is selective for 5-HT2C and 5-HT2B over 5-HT1A, 5-HT2A, 5-HT1D, 5-HT3, benzodiazepine, GABAA, α1-, α2A-, α2B-, β1-, and β2-adrenergic, dopamine D1 and D2, and histamine H1 receptors (Kis = >10 µM for all). SB-200646 (20 and 40 mg/kg) reverses mCPP-induced hypophagia and decreases in social interaction time, indicating anxiolytic-like behavior, in rats.
5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo.
CAS No. 143797-62-0
Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
IUPAC Name 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Standard InChI InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H
Standard InChI Key IGRYPUQJEDJLHC-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl
Canonical SMILES CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl

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